Methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a heterocyclic organic compound belonging to the benzoxazine family. While its specific source and classification are not explicitly mentioned in the provided literature, its structural features suggest it could be a synthetic derivative of naturally occurring benzoxazines. This compound has primarily served as a building block or intermediate in organic synthesis research, particularly in the exploration of new heterocyclic systems. []
Methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a chemical compound with the molecular formula and a molecular weight of 235.24 g/mol. This compound is classified under the category of benzoxazines, which are heterocyclic compounds known for their diverse biological activities and potential applications in pharmaceuticals and materials science. The compound is recognized for its utility in research, particularly in the fields of medicinal chemistry and organic synthesis.
The synthesis of methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate typically involves several steps that may include:
The reaction conditions, such as temperature, solvent choice, and catalysts, play a crucial role in determining the yield and purity of the final product. Typical solvents used include dimethylformamide or ethanol, and catalysts may include bases like sodium hydride.
The molecular structure of methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate features a benzoxazine core with two methyl groups at the 2 and 4 positions and a carboxylate ester at the 7 position. The structure can be represented using various notations:
InChI=1S/C12H13NO4/c1-7-11(14)13(2)9-5-4-8(12(15)16-3)6-10(9)17-7/h4-7H,1-3H3
CC1C(=O)N(C2=C(O1)C=C(C=C2)C(=O)OC)C
The compound has a purity level typically around 95%, making it suitable for various research applications. Its CAS number is 1092352-44-7.
Methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate can participate in several chemical reactions:
The reaction conditions such as pH, temperature, and concentration significantly influence the reaction pathways and product distributions.
The mechanism of action for methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate involves its interaction with biological targets. It may act as an inhibitor or modulator in various enzymatic pathways due to its structural similarity to natural substrates.
Methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is characterized by:
The compound exhibits typical properties associated with esters and heterocyclic compounds:
Relevant data indicates that it has a predicted boiling point around 406.6 °C.
Methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate finds applications in various scientific fields:
This compound represents a valuable tool for researchers exploring new chemical entities with potential therapeutic applications.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2